molecular formula C22H16N2OS B2369236 N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 681159-37-5

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2369236
CAS No.: 681159-37-5
M. Wt: 356.44
InChI Key: KCRKKZDNHZXUBB-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique structure combining an indeno-thiazole moiety with a naphthalene acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indeno-thiazole core, which can be synthesized through a cyclization reaction involving indene and a thioamide. The naphthalene acetamide group is then introduced via an acylation reaction, where naphthalene is reacted with acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indeno-thiazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene group.

    N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to the combination of the indeno-thiazole and naphthalene acetamide moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could translate into specific advantages in its applications, such as enhanced biological activity or improved material properties.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-20(13-16-9-5-8-14-6-1-3-10-17(14)16)23-22-24-21-18-11-4-2-7-15(18)12-19(21)26-22/h1-11H,12-13H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRKKZDNHZXUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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